molecular formula C16H16N4O2S2 B1672983 N-(2-((2-methoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide

N-(2-((2-methoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide

Número de catálogo: B1672983
Peso molecular: 360.5 g/mol
Clave InChI: ZADCDCMLLGDCRM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

JNJ0966 es un inhibidor altamente selectivo de la activación del zimógeno de la metaloproteinasa de matriz 9 (MMP-9). Es conocido por su capacidad para inhibir la conversión de pro-MMP-9 a su forma activa sin afectar directamente la actividad enzimática de MMP-9 . Este compuesto ha mostrado potencial en diversas aplicaciones de investigación científica, particularmente en los campos de la medicina y la biología.

Safety and Hazards

Safety and hazards of a compound depend on its physical and chemical properties. For example, “N-(2-Methoxyphenyl)acetamide” is moderately toxic by ingestion and emits toxic fumes of NOx when heated to decomposition .

Direcciones Futuras

The future directions of research on a compound depend on its potential applications. For pharmaceutical compounds, future research often involves improving the compound’s efficacy, reducing its side effects, and exploring new therapeutic uses .

Análisis Bioquímico

Biochemical Properties

JNJ0966 plays a crucial role in biochemical reactions by selectively inhibiting the activation of the MMP-9 zymogen, thereby preventing the generation of its catalytically active form. This compound interacts specifically with a structural pocket near the MMP-9 zymogen cleavage site, distinct from the catalytic domain . Notably, JNJ0966 does not affect the catalytic activity of other MMPs such as MMP-1, MMP-2, MMP-3, or MMP-14 .

Cellular Effects

JNJ0966 exerts significant effects on various cell types and cellular processes. By inhibiting MMP-9 activation, it influences cell signaling pathways, gene expression, and cellular metabolism. This inhibition can lead to reduced disease severity in conditions like experimental autoimmune encephalomyelitis, demonstrating its potential in modulating immune responses and inflammatory processes .

Molecular Mechanism

The molecular mechanism of JNJ0966 involves its binding interaction with a structural pocket near the MMP-9 zymogen cleavage site. This interaction prevents the activation of MMP-9, thereby inhibiting its enzymatic activity. The compound’s selectivity is attributed to its unique binding site, which is distinct from the catalytic domain, ensuring that it does not interfere with other MMPs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of JNJ0966 have been observed to change over time. The compound exhibits stability and maintains its inhibitory activity over extended periods. Long-term studies have shown that JNJ0966 can effectively reduce disease severity and modulate cellular functions without significant degradation .

Dosage Effects in Animal Models

The effects of JNJ0966 vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits MMP-9 activation and reduces disease severity. At higher doses, potential toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

JNJ0966 is involved in metabolic pathways related to MMP-9 inhibition. It interacts with specific enzymes and cofactors that regulate MMP-9 activation, thereby influencing metabolic flux and metabolite levels. The compound’s selective inhibition of MMP-9 ensures minimal interference with other metabolic processes .

Transport and Distribution

Within cells and tissues, JNJ0966 is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation at target sites, ensuring effective inhibition of MMP-9 activation .

Subcellular Localization

JNJ0966 exhibits subcellular localization that is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that JNJ0966 effectively inhibits MMP-9 activation at the desired sites .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de JNJ0966 implica la preparación de N-[2-[(2-metoxifenil)amino]-4’-metil[4,5’-bitiazol]-2’-il]acetamida. La ruta sintética típicamente incluye los siguientes pasos:

Métodos de Producción Industrial

La producción industrial de JNJ0966 sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza. El compuesto se produce típicamente en forma sólida y puede disolverse en dimetilsulfóxido (DMSO) para diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de Reacciones

JNJ0966 principalmente experimenta los siguientes tipos de reacciones:

Reactivos y Condiciones Comunes

Productos Principales

El producto principal formado a partir de las reacciones que involucran JNJ0966 es la inhibición de la forma activa de MMP-9, que desempeña un papel crucial en diversos procesos patológicos .

Propiedades

IUPAC Name

N-[5-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S2/c1-9-14(24-16(17-9)18-10(2)21)12-8-23-15(20-12)19-11-6-4-5-7-13(11)22-3/h4-8H,1-3H3,(H,19,20)(H,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADCDCMLLGDCRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)C2=CSC(=N2)NC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-((2-methoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-((2-methoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-((2-methoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide
Reactant of Route 4
N-(2-((2-methoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide
Reactant of Route 5
N-(2-((2-methoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide
Reactant of Route 6
N-(2-((2-methoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide
Customer
Q & A

Q1: What is the primary mechanism of action of JNJ0966?

A1: JNJ0966 is a highly selective inhibitor of matrix metalloproteinase-9 (MMP-9) that acts by preventing the activation of its zymogen (pro-MMP-9). [] Unlike traditional MMP inhibitors targeting the catalytic domain, JNJ0966 binds to an allosteric pocket near the MMP-9 zymogen cleavage site, thus blocking the conversion of the inactive pro-MMP-9 to its active form. []

Q2: How does JNJ0966's selectivity for MMP-9 benefit its potential therapeutic applications?

A2: Previous generations of broad-spectrum MMP inhibitors faced limitations in clinical trials due to off-target effects. [] JNJ0966 demonstrates high selectivity for MMP-9 and does not inhibit the activity of other MMPs, including the closely related MMP-2. [] This selectivity is crucial for minimizing potential side effects and enhancing its therapeutic potential in diseases where MMP-9 plays a specific role.

Q3: What are the downstream effects of MMP-9 inhibition by JNJ0966 in a disease model?

A3: Studies using JNJ0966 in a mouse model of experimental autoimmune encephalomyelitis (EAE) showed a reduction in disease severity. [] This effect is attributed to its ability to inhibit MMP-9 activation, thereby modulating the inflammatory response and reducing tissue damage associated with EAE progression.

Q4: Beyond EAE, what other disease models have shown JNJ0966 to be effective?

A4: Research shows JNJ0966 inhibits the proliferation and extracellular matrix (ECM) production of airway smooth muscle cells (ASMCs) induced by platelet-derived growth factor BB (PDGF-BB). [] This finding suggests potential therapeutic applications for JNJ0966 in asthma, where increased ASMC proliferation and ECM production contribute to airway remodeling and disease progression.

Q5: How does JNJ0966 impact TGF-β-induced epithelial-to-mesenchymal transition (EMT) in the lens?

A5: Studies utilizing JNJ0966 in rat lens epithelial cells (LECs) revealed that it prevents TGF-β-induced EMT by differentially regulating proteins involved in actin polymerization and cell migration. [] This suggests JNJ0966 could play a role in preventing fibrotic cataract formation, which is linked to TGF-β-induced EMT.

Q6: Could JNJ0966 be used in conjunction with existing stroke therapies?

A6: Research suggests that JNJ0966, in combination with recombinant-tissue plasminogen activator (rt-PA), could improve outcomes after acute ischemic stroke. [] The study highlighted that JNJ0966 attenuates the detrimental effects of delayed rt-PA therapy by reducing hemorrhagic transformation, edema, and improving neurological function. This indicates a potential for JNJ0966 to expand the treatment window for rt-PA and improve its safety profile in stroke patients.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.